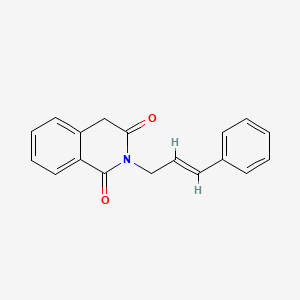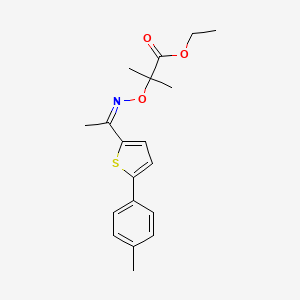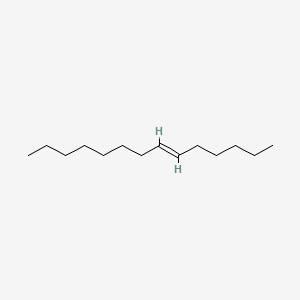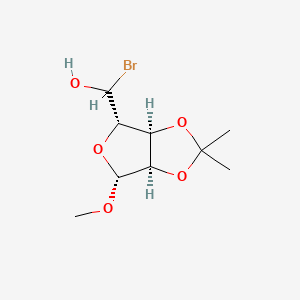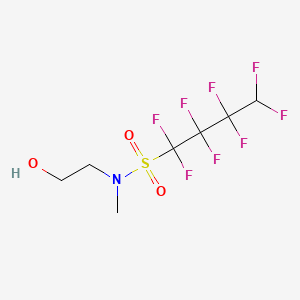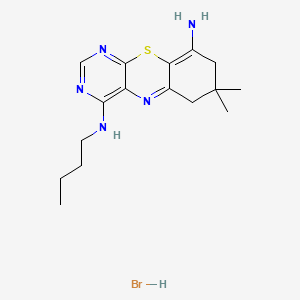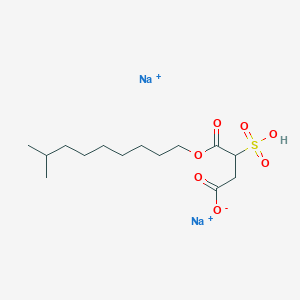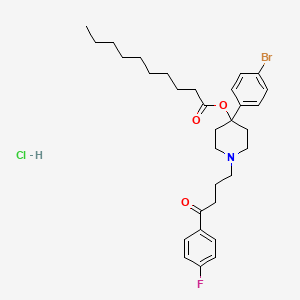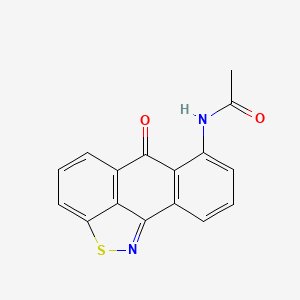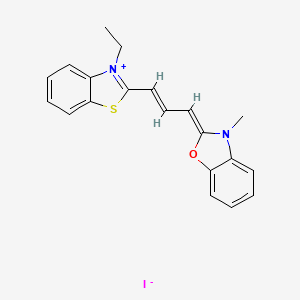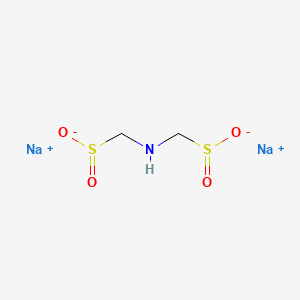
Disodium iminodimethanesulphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium iminodimethanesulphinate is a chemical compound with the molecular formula C₂H₅NNa₂O₄S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium iminodimethanesulphinate typically involves the reaction of iminodimethanesulphinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Iminodimethanesulphinic acid+2NaOH→Disodium iminodimethanesulphinate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Disodium iminodimethanesulphinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonates, while reduction can produce a variety of reduced sulfur compounds .
Scientific Research Applications
Disodium iminodimethanesulphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving sulfur metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which disodium iminodimethanesulphinate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical state. This property is particularly useful in redox reactions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Sodium sulfinate: Similar in structure but lacks the iminodimethane group.
Sodium sulfonate: Contains a sulfonate group instead of the sulfinic acid derivative.
Sodium thiosulfate: Another sulfur-containing compound with different chemical properties.
Uniqueness
Disodium iminodimethanesulphinate is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and versatility in various applications. Its ability to participate in both oxidation and reduction reactions sets it apart from other similar compounds .
Properties
CAS No. |
23714-13-8 |
|---|---|
Molecular Formula |
C2H5NNa2O4S2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
disodium;(sulfinatomethylamino)methanesulfinate |
InChI |
InChI=1S/C2H7NO4S2.2Na/c4-8(5)1-3-2-9(6)7;;/h3H,1-2H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
InChI Key |
DSXIVVZABZMVKP-UHFFFAOYSA-L |
Canonical SMILES |
C(NCS(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



